CreA protein
Description
Properties
CAS No. |
144516-87-0 |
|---|---|
Molecular Formula |
C6H10FNO3 |
Synonyms |
CreA protein |
Origin of Product |
United States |
Scientific Research Applications
Role in Carbon Catabolite Repression
CreA mediates CCR by repressing the expression of genes involved in the utilization of alternative carbon sources when glucose is present. This mechanism is particularly relevant in the context of biofuel production from lignocellulosic biomass. The ability of CreA to inhibit enzymes such as xylanases and cellulases under glucose-rich conditions poses challenges for second-generation biofuel production, which relies on converting non-glucose carbohydrates into biofuels .
Table 1: Summary of CreA Functions in CCR
| Function | Description |
|---|---|
| Gene Repression | Inhibits genes encoding xylanases, cellulases, and arabinases |
| Regulatory Control | Directly affects the expression of xlnR, the main inducer of xylanase |
| Impact on Biofuel Production | Limits the breakdown of lignocellulosic materials under glucose conditions |
Biotechnological Applications
The understanding of CreA's regulatory mechanisms has significant implications for biotechnology, particularly in optimizing fungal strains for industrial fermentation processes. By manipulating CreA activity, researchers aim to enhance the efficiency of enzyme production necessary for breaking down complex carbohydrates into fermentable sugars .
Case Study: Enhanced Enzyme Production
In a study involving genetic modifications to reduce CreA activity, researchers observed increased production levels of xylanases and cellulases when Aspergillus nidulans was grown on alternative carbon sources. This adjustment allowed for improved conversion rates during bioethanol fermentation processes, demonstrating the potential for targeted genetic engineering to optimize industrial applications .
Metabolic Engineering
CreA's role in regulating metabolic pathways extends beyond simple repression; it also interacts with other signaling pathways that influence metabolic flux. Understanding these interactions can lead to advancements in metabolic engineering strategies aimed at producing valuable compounds such as organic acids, amino acids, and secondary metabolites .
Table 2: Potential Metabolic Engineering Applications
| Application | Description |
|---|---|
| Organic Acid Production | Modifying CreA pathways to enhance citric or succinic acid production |
| Amino Acid Biosynthesis | Engineering strains to boost production of essential amino acids |
| Secondary Metabolite Production | Utilizing CreA regulation to increase yields of pharmaceuticals |
Therapeutic Implications
Emerging research indicates that understanding CreA's regulatory functions may have therapeutic implications, particularly in developing antifungal treatments. By targeting the pathways regulated by CreA, it may be possible to create novel antifungal agents that disrupt fungal metabolism selectively .
Case Study: Antifungal Drug Development
Recent studies have explored compounds that inhibit CreA activity in pathogenic fungi, leading to reduced virulence and increased susceptibility to existing antifungal treatments. This approach highlights the potential for using CreA as a target in antifungal drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds (Homologous Proteins)
CreA homologs across fungal species share conserved roles in carbon catabolite repression but exhibit structural and functional divergences. Below is a detailed analysis:
Structural Comparison
| Species | Protein Length (aa) | Zinc Finger Domains (Positions) | Sequence Identity to A. nidulans CreA | Key Structural Features |
|---|---|---|---|---|
| Aspergillus nidulans | 419 | 66–86, 94–116 | 100% (Reference) | Two C₂H₂ motifs; SYGGRG binding |
| Humicola insolens | 419 | 66–86, 94–116 | 44% | 100% identity to H. grisea CreA |
| Neurospora crassa | N/A | N/A | 50% | Functional homolog (CYS3 regulator) |
| Trichoderma reesei | N/A | N/A | 56% | Regulates cellulase repression |
| Phaffia rhodozyma | N/A | N/A | N/A | Binds carotenogenic gene promoters |
Key Findings :
- The zinc finger domains are evolutionarily conserved, but sequence identity varies significantly. H. insolens CreA shares only 44% identity with A. nidulans CreA, yet retains full functionality in cellulase repression .
- In Phaffia rhodozyma, CreA directly binds promoters of carotenogenic genes (e.g., crtE), linking carbon metabolism to secondary metabolite synthesis .
Functional Roles Across Species
| Species | Regulatory Role | Target Pathways/Genes | Carbon Source Response |
|---|---|---|---|
| Aspergillus niger | Represses feruloyl esterase (faeB) and hydrolytic enzymes | faeB, amylases, cellulases | Derepression upon CreA inactivation |
| Humicola insolens | Represses cellulase/hemicellulase under glucose; deletion enhances production | cel7B, xyn1 | Glucose-dependent repression |
| Penicillium spp. | Inhibits amylase expression; ΔcreA strains show 4× higher enzyme secretion | amy15A | Relief of repression in ΔcreA mutants |
| Phaffia rhodozyma | Mediates glucose repression of astaxanthin synthesis; inactive in MK19 strain | crtE, pbs | Loss of glucose regulation in MK19 |
Key Findings :
- CreA deletion universally enhances enzyme production: H. insolens ΔcreA mutants show 2–4× higher cellulase activity under non-inducing conditions . Penicillium ΔcreA strains exhibit 4× higher luminescence (proxy for amylase expression) .
- In Phaffia rhodozyma strain MK19, CreA fails to repress astaxanthin synthesis at high glucose due to dysregulated creA transcription .
Regulatory Mechanisms
- Transcriptional vs. Post-Transcriptional Control :
- In A. nidulans, CreA mRNA levels remain high under derepressing conditions, but functional protein is absent unless repressing carbon sources (e.g., glucose) are present .
- Aspergillus niger CreA requires intact zinc fingers for DNA binding; mutations (e.g., R117C) abolish repression, leading to constitutive faeB expression .
- Interaction Partners: CreB (deubiquitinating enzyme) cooperates with CreA in A.
Mutational Analysis
Key Insight : Mutations in the DNA-binding domain universally disrupt CreA’s repressive function, while deletions lead to metabolic derepression, highlighting its conserved role as a transcriptional brake.
Preparation Methods
Host Organism Selection
CreA is typically expressed in Escherichia coli or fungal systems. E. coli BL21(DE3) strains are preferred for high-yield soluble expression when using vectors like pET-28a(+) with a hexahistidine (His₆) tag. For post-translationally modified CreA (e.g., phosphorylated forms), Aspergillus nidulans or Pichia pastoris systems are employed.
Key parameters :
-
Induction conditions : 0.5 mM IPTG at 18°C for 16–20 hours to minimize inclusion body formation.
-
Fungal expression : Use glucose-free media to prevent autoregulation of creA transcription.
Cell Lysis and Crude Extract Preparation
Mechanical Disruption Methods
Detergent-Based Solubilization
For membrane-associated CreA variants:
Affinity Chromatography Strategies
Immobilized Metal Ion Affinity Chromatography (IMAC)
His₆-tagged CreA is purified using Ni²⁺-NTA resin under native or denaturing conditions:
| Step | Buffer | pH | Imidazole (mM) | Purpose |
|---|---|---|---|---|
| Equilibration | 50 mM NaH₂PO₄, 300 mM NaCl | 8.0 | 10 | Column preparation |
| Wash | 50 mM NaH₂PO₄, 300 mM NaCl | 8.0 | 20–40 | Contaminant removal |
| Elution | 50 mM NaH₂PO₄, 300 mM NaCl | 8.0 | 250–500 | Target protein recovery |
Yield: 15–20 mg/L culture for E. coli; 2–5 mg/L for fungal systems.
Immunoaffinity Purification
GFP-tagged CreA is isolated using GFP-Trap® resin:
-
Binding : Incubate crude extract with resin for 4 hours at 4°C.
-
Elution : 0.2 M glycine-HCl (pH 2.5) followed by immediate neutralization.
Secondary Purification and Refolding
Size-Exclusion Chromatography (SEC)
Post-IMAC samples are further purified using Superdex 200 Increase columns:
Phosphorylation-State Specific Purification
Phosphorylated CreA (e.g., pSer319) is enriched using Phos-tag™ acrylamide gels:
Activity Validation and Quality Control
DNA-Binding Assays
Electrophoretic Mobility Shift Assay (EMSA) using the consensus sequence 5′-SYGGRG-3′:
| Component | Concentration |
|---|---|
| CreA protein | 50–100 nM |
| ³²P-labeled DNA probe | 10,000 cpm |
| Competitor DNA (poly[dI-dC]) | 1 μg/μL |
Result: Shifted bands observed at 10 nM CreA, complete shift at 50 nM.
Mass Spectrometry Analysis
-
Post-translational modifications : CID fragmentation confirms phosphorylation at Ser262/Ser288/Ser319.
Comparative Analysis of Extraction Methods
Data from sugarcane protein extraction studies () adapted for CreA:
| Method | Yield (μg/mg tissue) | Purity (%) | Key Advantage |
|---|---|---|---|
| TCA/acetone | 18.2 ± 2.1 | 78 | Precipitates hydrophobic proteins |
| Phenol/SDS | 34.7 ± 3.8 | 92 | Removes polysaccharides |
| MagneHis™ | 41.5 ± 4.2 | 95 | Direct lysate binding |
Phenol/SDS is optimal for fungal tissues.
Troubleshooting Common Issues
| Problem | Cause | Solution |
|---|---|---|
| Low yield | Proteolytic degradation | Add 1 mM PMSF + 5 mM EDTA to lysis buffer |
| Aggregation | Hydrophobic regions | Include 0.01% Tween-20 in SEC buffer |
| Loss of phosphorylation | Phosphatase activity | Use 2 mM sodium orthovanadate + 10 mM NaF |
Q & A
Q. What is the primary functional role of CreA in carbon catabolite repression (CCR) across filamentous fungi?
CreA acts as a global transcriptional repressor in CCR, inhibiting the expression of genes involved in the utilization of alternative carbon sources (e.g., cellulose, xylan) when preferred carbon sources like glucose are available. It binds to promoter regions containing 5′-SYGGRG-3′ motifs to suppress transcription. Experimental validation includes chromatin immunoprecipitation (ChIP) and gene expression profiling under repressing/derepressing conditions .
Q. How can researchers experimentally confirm CreA’s nuclear localization and DNA-binding activity?
- GFP tagging : Fusion of CreA with GFP allows visualization via fluorescence microscopy, confirming nuclear localization (e.g., colocalization with DAPI-stained nuclei) .
- Electrophoretic mobility shift assays (EMSAs) : Recombinant CreA protein is incubated with DNA probes containing putative binding sites; shifts in mobility confirm direct binding .
Q. What methodological challenges arise when generating creA knockout strains in filamentous fungi?
Homologous recombination efficiency varies by species. For Acremonium cellulolyticus, extending homologous regions to 2,500 bp (vs. 1,000 bp) increased disruption success from 0% to 26.7%. Southern blotting is critical to confirm gene replacement and rule off-target integration .
Advanced Research Questions
Q. How does creA disruption enhance cellulase and hemicellulase production under glucose-rich conditions?
Disruption of creA abolishes CCR, enabling constitutive expression of cellulolytic enzymes even in glucose. In A. cellulolyticus, creA disruptants showed 142% FPase and 155% xylanase activity compared to wild-type under mixed carbon conditions. Transcriptomics reveals derepression of cel7A (cellulase) and xyn1 (xylanase) promoters . Table 1 : Enzyme activity in creA disruptants vs. wild-type
| Condition (Cellulose:Glucose) | FPase Activity (%) | Xylanase Activity (%) |
|---|---|---|
| 5:0 | 100 (WT) | 100 (WT) |
| 4:1 | 142 | 155 |
| 1:4 | 5 | 5 |
Q. What post-translational modifications regulate CreA activity and cellular localization?
CreA undergoes ubiquitination, particularly at lysine residues (K47, K126, K275), which correlates with its cytoplasmic relocalization during derepression. Co-immunoprecipitation with anti-ubiquitin antibodies shows stronger ubiquitination signals in derepressed conditions (e.g., xylan media). Truncation of CreA’s alanine-rich or acidic regions disrupts nuclear export, impairing CCR dynamics .
Q. How do CreA homologs in non-fungal organisms differ in structure and function?
In Phaeodactylum tricornutum (diatom), a CreA-like protein lacks zinc-finger domains and localizes to chloroplasts, suggesting evolutionary divergence. Unlike fungal CreA, it does not directly regulate carbon metabolism but may interact with pyrenoid proteins like RubisCO .
Q. What experimental strategies identify CreA’s interaction partners in CCR networks?
- Yeast two-hybrid (Y2H) screening : Identifies physical interactions (e.g., CreA with deubiquitinating enzyme CreB in Aspergillus nidulans) .
- Proteomic pull-down assays : Tagged CreA (e.g., GFP or TAP tags) is immunoprecipitated from mycelia grown under repressing/derepressing conditions, followed by mass spectrometry to identify co-purifying proteins .
Q. Why do creA disruptants exhibit reduced growth rates on glucose media?
CreA indirectly regulates glycolysis genes. Disruption leads to dysregulated carbon flux, as seen in A. cellulolyticus, where disruptants retain residual glucose in culture supernatants. RNA-seq reveals downregulation of hexokinase and glucose transporters, impairing metabolic efficiency .
Methodological Best Practices
Q. How to optimize CRISPR-Cas9 for creA editing in recalcitrant fungal species?
Q. What controls are essential when studying CreA-dependent gene regulation?
- Carbon source controls : Compare cultures grown on repressing (glucose) vs. derepressing (xylan, cellulose) media.
- Strain controls : Include wild-type, creA disruptants, and complemented strains to isolate CreA-specific effects .
Contradictions and Open Questions
- Discrepancy in CreA binding motifs : While A. cellulolyticus CreA binds 5′-SYGGRG-3′, Trichoderma reesei CreA regulates transcription factors like Xyr1 indirectly. This suggests species-specific regulatory hierarchies .
- Ubiquitination’s role in CreA dynamics : Ubiquitination correlates with cytoplasmic relocalization, but the E3 ligases responsible remain unidentified .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
